4-氯-2-乙基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

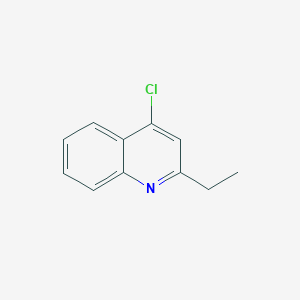

4-Chloro-2-ethylquinoline is a chemical compound with the molecular weight of 191.66 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Chloro-2-ethylquinoline, has been the subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The IUPAC name for 4-Chloro-2-ethylquinoline is the same as its common name . The InChI code for this compound is1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 . Chemical Reactions Analysis

The reaction chosen for the analysis of 4-Chloro-2-ethylquinoline must be fast, complete, and specific . Only the compound of interest should react with the titrant . The reaction can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical And Chemical Properties Analysis

4-Chloro-2-ethylquinoline is a liquid at room temperature . It has a molecular weight of 191.66 .科学研究应用

Medicinal Chemistry

Quinoline motifs, such as 4-Chloro-2-ethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are being applied to create compounds with wide-ranging pharmacological activities .

Antioxidant Activity

Quinoline-based compounds have demonstrated antioxidant activity. This makes them valuable in the development of drugs for conditions caused by oxidative stress .

Anti-Inflammatory Activity

The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria. They have anti-plasmodial activities, making them effective against the plasmodium parasite .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline-based compounds have demonstrated antituberculosis activities, making them potential candidates for the development of new antituberculosis drugs .

Industrial Chemistry

In addition to their medicinal applications, quinoline motifs are also important in industrial chemistry . They are involved in the synthesis of various chemical compounds and materials.

安全和危害

作用机制

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites

Mode of Action

For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.

Biochemical Pathways

For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that 4-Chloro-2-ethylquinoline could affect similar pathways, but more research is needed to confirm this.

属性

IUPAC Name |

4-chloro-2-ethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEBJJPKQITPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)

![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413535.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea](/img/structure/B2413538.png)

![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)

![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)